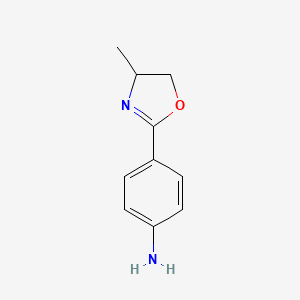
4-(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline is a chemical compound with the molecular formula C11H14N2O It is characterized by an aniline group attached to a 4-methyl-4,5-dihydrooxazol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline typically involves the reaction of 4-methyl-4,5-dihydrooxazole with aniline under specific conditions. The reaction can be carried out using a variety of reagents, such as acetic anhydride, and catalysts like Lewis acids.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Production of amine derivatives.
Substitution: Generation of various substituted aniline derivatives.
Scientific Research Applications
4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline is similar to other compounds with oxazolyl and aniline groups. its unique structure and properties set it apart. Some similar compounds include:
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
4-(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole
Properties
CAS No. |
144232-55-3 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C10H12N2O/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3 |
InChI Key |
LPIISCBPIBSJQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=N1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















